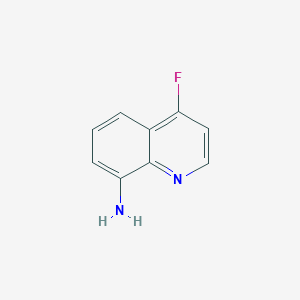

4-Fluoroquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRZTDKGDSZUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Fluoroquinolin 8 Amine and Analogs

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The foundational step in the synthesis of 4-Fluoroquinolin-8-amine is the construction of the quinoline ring. A rich history of named reactions in organic chemistry provides a versatile toolkit for this purpose, each with its own advantages and substrate scope.

Traditional Cyclization Reactions

Several classical methods have been refined over more than a century and remain relevant in contemporary organic synthesis for the formation of the quinoline core. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com For the synthesis of precursors to 4-fluoroquinolines, a appropriately substituted 2-aminoaryl ketone could be employed. researchgate.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions to produce 2- and 4-substituted quinolines. wikipedia.orgnih.gov The reaction mechanism is a subject of debate but is thought to involve a Michael-type addition followed by cyclization and oxidation. wikipedia.org

Skraup Synthesis : In the archetypal Skraup reaction, aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield quinoline. wikipedia.org This method is effective for producing quinolines without substituents on the heterocyclic ring. researchgate.net Modifications of the Skraup reaction can be used to synthesize substituted quinolines. researchgate.net

Gould-Jacobs Reaction : This pathway is particularly useful for the synthesis of 4-hydroxyquinolines (which can be precursors to 4-fluoroquinolines). It involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative. wikipedia.org The initial condensation is followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated. wikipedia.orgmdpi.com

Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (at higher temperatures) or 2-hydroxyquinolines (at lower temperatures). jptcp.com

Pfitzinger Reaction : This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. The base hydrolyzes the isatin to an α-keto-acid, which then condenses with the carbonyl compound and cyclizes.

Camps' Cyclization : This reaction involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to yield a mixture of two isomeric hydroxyquinolines.

Table 1: Overview of Traditional Quinoline Syntheses

| Reaction Name | Reactants | Key Product Type |

|---|---|---|

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone + α-Methylene carbonyl | Substituted Quinolines |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted Quinolines wikipedia.org |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Unsubstituted/Substituted Quinolines wikipedia.org |

| Gould-Jacobs Reaction | Aniline + Ethoxymethylenemalonate | 4-Hydroxyquinolines wikipedia.org |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids |

| Camps' Cyclization | o-Acylaminoacetophenone | Hydroxyquinolines |

Palladium-Catalyzed Annulation and Carbonylation Reactions

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of quinoline derivatives. These methods often proceed under milder conditions than traditional cyclizations and can tolerate a wider range of functional groups.

Palladium-catalyzed annulation reactions can construct the quinoline ring by forming key carbon-carbon and carbon-nitrogen bonds in a controlled manner. For instance, the coupling of o-iodoanilines with alkynes or allenes, followed by an intramolecular cyclization, provides a direct route to substituted quinolines. nih.gov

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into the molecule, which can be a key step in forming the quinoline ring or in the synthesis of quinolone precursors. nih.gov For example, the carbonylation of o-alkynyl-trifluoroacetanilides can lead to the formation of 4-trifluoromethyl-2-quinolones.

Transition Metal-Mediated Syntheses

Besides palladium, other transition metals have been successfully employed to catalyze the synthesis of quinolines, often through novel mechanistic pathways.

Iridium-catalyzed Syntheses : Iridium complexes have been shown to be effective catalysts for the synthesis of quinolines from anilines and allylic alcohols. These reactions often proceed via a hydrogen-transfer mechanism, where the iridium catalyst facilitates the oxidation of the alcohol to a carbonyl compound, which then participates in the quinoline-forming cascade.

Manganese(II) complex-mediated Syntheses : Earth-abundant and less toxic metals like manganese are gaining attention as catalysts in organic synthesis. Manganese(II) complexes have been developed for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. These reactions proceed via a dehydrogenative coupling mechanism.

Nickel-catalyzed Syntheses : Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling and cyclization reactions. Nickel-catalyzed methods for quinoline synthesis often involve the coupling of readily available starting materials under reductive or redox-neutral conditions.

Targeted Fluorination Strategies

The introduction of a fluorine atom at the C4-position of the quinoline ring is a crucial step in the synthesis of this compound. The unique properties of fluorine, such as its high electronegativity and small size, can significantly impact the biological activity of the molecule. Therefore, regioselective fluorination methods are of paramount importance. A common strategy involves the synthesis of a 4-hydroxyquinoline (B1666331) precursor, which can then be converted to the 4-fluoro derivative.

Regioselective Direct Fluorination Techniques

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized substrates. However, achieving high regioselectivity on a complex aromatic system like quinoline can be challenging.

Elemental Fluorine-Iodine Mixtures : The use of elemental fluorine in combination with iodine can achieve selective fluorination of heterocyclic compounds. This method is thought to proceed through the in-situ formation of an iodonium (B1229267) fluoride-like species, which can then deliver the fluoride (B91410) ion to the aromatic ring.

Electrochemical Methods : Anodic oxidation in the presence of a fluoride source, such as hydrogen fluoride-pyridine complex, can be used for the direct fluorination of quinolines. The regioselectivity of this method can be influenced by the substituents on the quinoline ring and the reaction conditions.

A notable example of regioselective C-H fluorination is the reaction of 8-aminoquinoline (B160924) amides and sulfonamides with Selectfluor®, which results in fluorination at the C5 position. rsc.orgrsc.org While not targeting the C4 position, this demonstrates the potential for directing group-assisted regioselective fluorination on the quinoline scaffold.

Introduction of Fluorine via Fluorinating Reagents

A more common and often more controllable method for introducing fluorine is through the use of specialized fluorinating reagents. This approach typically involves the conversion of a hydroxyl group to a fluorine atom.

Diethylaminosulfur Trifluoride (DAST) : DAST is a widely used nucleophilic fluorinating agent that can efficiently convert alcohols to alkyl fluorides. commonorganicchemistry.com In the context of this compound synthesis, a 4-hydroxyquinoline precursor, likely obtained from a Gould-Jacobs or Conrad-Limpach reaction, can be treated with DAST to install the fluorine atom at the C4-position. This deoxofluorination reaction generally proceeds with inversion of configuration if the hydroxyl group is at a stereocenter.

Table 2: Key Fluorinating Reagents and Methods

| Reagent/Method | Type | Precursor |

|---|---|---|

| Elemental Fluorine-Iodine | Direct C-H Fluorination | Quinoline |

| Electrochemical Fluorination | Direct C-H Fluorination | Quinoline |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic Fluorination | 4-Hydroxyquinoline commonorganicchemistry.com |

Synthesis of this compound and Specific Derivatives

The construction of the this compound core relies on strategic chemical transformations that build the quinoline ring system and introduce the desired functional groups at specific positions. Key approaches include the formation of the heterocyclic ring from appropriately substituted aniline precursors, followed by functional group manipulations to install the C4-fluorine and C8-amine moieties.

A common and effective strategy for the synthesis of 8-aminoquinoline derivatives, which can be adapted for 4-fluoro-substituted targets, involves the initial synthesis of an 8-nitroquinoline (B147351) intermediate, followed by the chemical reduction of the nitro group to an amine. This two-stage approach allows for the use of powerful, well-established quinoline ring-forming reactions where the nitro group is a stable substituent.

Classic cyclization reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis can be employed to construct the quinoline core. nih.goviipseries.org In a typical Skraup-type reaction, an aniline is heated with glycerol, a strong acid (like sulfuric acid), and an oxidizing agent. iipseries.org To synthesize a 4-fluoro-8-nitroquinoline (B2817110) intermediate, a plausible pathway would start with a precursor like 3-fluoro-5-nitroaniline. The cyclization would then be followed by a reduction step. The reduction of the nitro group to form the primary amine is a standard transformation that can be achieved with high efficiency using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation.

Another key strategy for introducing the C8-amine group is through nucleophilic aromatic substitution (SNAr), although this is more commonly applied at the C4 position of the quinoline ring. For instance, a 4-chloroquinoline (B167314) can readily react with various amines to yield 4-aminoquinoline (B48711) derivatives. researchgate.net A similar principle could be applied if a suitable leaving group were present at the C8 position, though the synthesis of an 8-nitro intermediate followed by reduction is often more direct for this specific isomer.

The synthesis of fluorinated quinoline cores often begins with commercially available fluorinated anilines. These precursors are then subjected to multi-step reaction sequences to build the second ring of the quinoline system. Several named reactions are instrumental in this process.

The Friedländer Synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or malononitrile), typically under acid or base catalysis, to form the quinoline ring. nih.govorganic-chemistry.org This method offers a versatile route to poly-substituted quinolines.

The Combes Quinoline Synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org This method is effective for producing 2,4-disubstituted quinolines.

A practical example of a multi-step synthesis leading to a complex fluoroquinoline is the preparation of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. This process starts with the acylation of 3-chloro-4-fluoroaniline (B193440) with acetic anhydride (B1165640) to form an acetanilide (B955) intermediate. This intermediate is then treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack type reaction, which results in the cyclization and formation of the functionalized fluoroquinoline core. jmpas.com

The table below summarizes key multi-step synthesis strategies for forming quinoline cores.

| Reaction Name | Starting Materials | Conditions | Product Type |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis | Poly-substituted quinolines nih.gov |

| Combes Synthesis | Aniline + β-Diketone | Acid catalysis (e.g., H₂SO₄) | 2,4-Disubstituted quinolines iipseries.org |

| Vilsmeier-Haack Cyclization | Substituted Acetanilide + DMF/POCl₃ | Heating | Functionalized quinolines jmpas.com |

Once 8-aminoquinoline or its derivatives like this compound are obtained, they can be readily converted into corresponding amides. The formation of N-(quinolin-8-yl)benzamides and aliphatic amides is a crucial transformation, as these derivatives are widely used as directing groups in C-H activation reactions and as building blocks for more complex molecules.

The acylation of the 8-amino group can be achieved through several standard methods. A common procedure involves reacting the 8-aminoquinoline with a substituted benzoic acid in the presence of a coupling agent or by converting the acid to a more reactive species. For example, 8-aminoquinoline can be treated with a benzoic acid and phosphorus oxychloride (POCl₃) in dichloromethane (B109758) (DCM) with a base like triethylamine (B128534) (Et₃N) to yield the corresponding N-(quinolin-8-yl)benzamide. rsc.org

Alternatively, and often more directly, the 8-aminoquinoline can be reacted with a pre-formed acyl chloride (either benzoyl chloride or an aliphatic acyl chloride). This reaction is typically carried out in an inert solvent like DCM at 0 °C in the presence of a base such as triethylamine to neutralize the HCl byproduct. rsc.orgumich.edu

The following table outlines typical conditions for these acylation reactions.

| Amide Type | Reagents | Base | Solvent | Temperature |

| Benzamide | Quinolin-8-amine, Benzoic Acid, POCl₃ | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temp rsc.org |

| Benzamide | Quinolin-8-amine, Benzoyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room temperature umich.edu |

| Aliphatic Amide | Quinolin-8-amine, Aliphatic Acyl Chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temp rsc.org |

These methods provide reliable access to a wide range of N-(quinolin-8-yl) amides, which serve as important intermediates in further synthetic elaborations. nih.gov

Advancements in Sustainable and Green Synthesis for Fluoroquinoline Derivatives

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic methods for quinoline derivatives. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. primescholars.comsruc.ac.ukresearchgate.net Key advancements include the use of microwave irradiation, light-mediated reactions, and the replacement of traditional organic solvents with water or solvent-free conditions. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.org The synthesis of fluoroquinoline derivatives has benefited significantly from this technology. For instance, the Vilsmeier-Haack cyclization of an acetanilide to form a fluoroquinoline core can be efficiently performed under microwave irradiation, reducing the reaction time from hours to just one hour. jmpas.com Microwave irradiation has also been successfully applied to the functionalization of N-(quinolin-8-yl)amide scaffolds, demonstrating its utility in post-cyclization modifications. researchgate.netrsc.org The synthesis of piperazine-azole-fluoroquinolone derivatives saw a dramatic reduction in reaction time from 27 hours with conventional heating to only 30 minutes using microwave irradiation, with yields reaching 96%. nih.gov

Light-mediated, or photocatalytic, approaches are also gaining traction in heterocyclic synthesis. While much of the research on fluoroquinolones and light focuses on their photocatalytic degradation as environmental pollutants or on light-triggered drug release, the principles of using light to drive synthetic transformations are being actively explored. gdut.edu.cnnih.govnih.govrsc.org These methods offer the potential for mild reaction conditions and unique reactivity pathways.

Reducing or eliminating the use of volatile and often toxic organic solvents is a primary goal of green chemistry. Several strategies have been developed for the synthesis of quinolines under solvent-free conditions or in environmentally friendly solvents like water.

Solvent-free synthesis often involves reacting solid-state starting materials, sometimes with the aid of a catalyst, under thermal or mechanical (grinding) conditions. A series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones in the presence of caesium iodide under solvent-free thermal conditions, offering advantages such as high yields, clean reactions, and simple work-up. researchgate.net Another approach utilizes p-toluenesulfonic acid (p-TSA) as a catalyst for synthesizing quinolines via a solvent-free grinding method. researchgate.net

Water as a green solvent has proven to be a surprisingly effective medium for many organic reactions, including the synthesis of quinolines. eurekalert.orgeurekaselect.com Its unique physical properties, such as high polarity and hydrogen bonding capacity, can enhance reaction rates. eurekalert.org The Friedländer reaction, for example, can be conducted efficiently in water at 70 °C without any catalyst, providing poly-substituted quinolines in high yields. organic-chemistry.org The use of water avoids the need for hazardous organic solvents and often simplifies product isolation. eurekalert.orgeurekaselect.com Various catalytic systems, including nanoparticles, have also been developed to facilitate quinoline synthesis in aqueous media, further expanding the scope of green synthetic routes. eurekaselect.comscispace.com

Catalytic Green Methods (e.g., Formic Acid, Nanoparticles, Titanium Dioxide)

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and process chemistry. For the synthesis of quinoline derivatives, including functionalized compounds like this compound, a significant shift from classical, often harsh, reaction conditions towards catalytic green methods has been observed. These approaches prioritize the use of non-toxic, reusable catalysts, milder reaction conditions, and reduced waste generation. While specific studies focusing exclusively on the catalytic green synthesis of this compound are not extensively detailed in the reviewed literature, the principles and methodologies applied to analogous quinoline structures provide a clear framework for its potential synthesis. Key advancements in this area include the use of organic acids like formic acid, various nanocatalysts, and photocatalysis with materials such as titanium dioxide.

The Friedländer annulation, a fundamental reaction for quinoline synthesis, traditionally relies on acid or base catalysis. nih.gov Innovations have led to the adoption of greener alternatives, including solid acid catalysts and ionic liquids, to enhance the reaction's efficiency and environmental profile. nih.gov These modern catalytic systems aim to provide high yields and selectivity while allowing for easier catalyst recovery and reuse.

Nanoparticles in Quinoline Synthesis

Nanocatalysts have emerged as a highly effective option for the synthesis of quinolines due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov Various metal and metal oxide nanoparticles have been successfully employed in the synthesis of a wide array of quinoline derivatives, demonstrating benefits such as high yields, shorter reaction times, and the ability to be recycled and reused. nih.govresearchgate.net

Magnetic nanoparticles, particularly those based on iron oxide (Fe₃O₄), have garnered significant attention. nih.gov Their magnetic nature allows for simple separation from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. For instance, Fe₃O₄ nanoparticles functionalized with sulfamic acid have been used as a solid acid catalyst for the Friedländer synthesis of quinolines, achieving high yields under reflux conditions. nih.gov The general scheme for such a reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.

In a similar vein, other research has demonstrated the use of Fe₃O₄ nanoparticles coated with silica (B1680970) and functionalized with acidic groups to catalyze the synthesis of quinoline derivatives in high yields. nih.gov These core-shell structures often exhibit enhanced stability and catalytic efficiency.

The following table summarizes representative findings in the nanocatalyzed synthesis of quinoline derivatives, illustrating the reaction conditions and outcomes for compounds analogous to this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Fe₃O₄@SiO₂@PDETSA | 2-aminoaryl ketone, ethyl acetoacetate | Toluene | 110 | 120 min | 83 | nih.gov |

| Fe₃O₄ NP-cellulose | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Water | Reflux | 2 h | 88-96 | nih.gov |

| Fe₃O₄@urea/HITh-SO₃H MNPs | 2H-indene-1,3-dione, naphthalen-1-amine, aldehydes | Solvent-free | 80 | - | High | nih.gov |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Phenylacetylene derivatives | Choline azide | 85 | 4 h | 85-95 | nih.gov |

Titanium Dioxide in Photocatalytic Synthesis

Titanium dioxide (TiO₂) is a well-known photocatalyst that has found applications in various organic transformations, including the synthesis of heterocyclic compounds. mdpi.comnih.gov Its ability to generate reactive oxygen species under UV or visible light irradiation can drive chemical reactions under mild conditions.

Recent studies have explored the use of TiO₂ nanoparticles for the synthesis of quinazoline (B50416) derivatives, which are structurally related to quinolines. mdpi.comnih.gov In one approach, curcumin-sensitized TiO₂ nanoparticles were used as a photocatalyst in a one-pot, three-component reaction to produce quinazolines in high yields under visible light. mdpi.comnih.gov This method highlights the potential of using natural dyes to extend the light absorption range of TiO₂, making the process more energy-efficient. The catalyst also demonstrated excellent reusability over multiple cycles. mdpi.comnih.gov

While direct photocatalytic synthesis of this compound using TiO₂ has not been specifically reported, the successful synthesis of related heterocyclic systems suggests its feasibility. The general principle would involve the activation of reactants through photo-induced electron transfer processes at the surface of the TiO₂ catalyst.

The table below presents findings from the photocatalytic synthesis of quinazoline derivatives, providing insights into the potential conditions for analogous quinoline synthesis.

| Catalyst | Reactants | Solvent | Light Source | Time | Yield (%) | Reference |

| Curcumin-sensitized TiO₂ | Aldehydes, urea/thiourea, dimedone | Ethanol | Visible light | 40 min | 97 | mdpi.comnih.gov |

The application of these catalytic green methods holds significant promise for the efficient and sustainable synthesis of this compound and its analogs. The use of recyclable nanocatalysts and mild, photocatalytic conditions aligns with the principles of green chemistry, offering pathways to reduce the environmental impact of pharmaceutical manufacturing. Further research is needed to specifically adapt and optimize these methodologies for the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoroquinolin 8 Amine Derivatives

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated aromatic systems. nih.gov In the context of 4-Fluoroquinolin-8-amine, the fluorine atom at the C4-position is the primary site for such transformations. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

The rate of SNAr reactions is significantly influenced by the nature of the halogen. Contrary to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, which disrupts the aromaticity of the ring. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine creates a significant partial positive charge on the C4-carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. masterorganicchemistry.comyoutube.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoroaromatic Compounds

| Nucleophile | Leaving Group | Activating Group | Product Type |

| Primary/Secondary Amines | -F | Ring Nitrogen | 4-Aminoquinoline (B48711) Derivatives |

| Alkoxides (e.g., -OR) | -F | Ring Nitrogen | 4-Alkoxyquinoline Derivatives |

| Thiolates (e.g., -SR) | -F | Ring Nitrogen | 4-Thioetherquinoline Derivatives |

| Hydroxides (-OH) | -F | Ring Nitrogen | 4-Hydroxyquinoline (B1666331) (Quinolin-4-one) |

Oxidative and Reductive Transformations within the Quinoline Nucleus

The quinoline nucleus can undergo a range of oxidative and reductive transformations, although the specific reactions for this compound are not extensively detailed in the provided literature. Generally, the reactivity of quinoline derivatives in redox reactions is influenced by the substituents on the ring. For instance, studies on fluoroquinolone antibacterial agents have shown that the piperazine (B1678402) moiety is often the primary site of oxidation by agents like manganese oxide. epa.gov While this compound lacks this specific moiety, the principle that substituents guide reactivity holds. The amino group at C8 could be susceptible to oxidation, potentially forming nitroso or nitro derivatives under controlled conditions.

Conversely, reduction of the quinoline ring system can lead to tetrahydroquinolines. This transformation typically involves catalytic hydrogenation. The electron-withdrawing nature of the fluorine atom at C4 and the electron-donating nature of the amino group at C8 would influence the conditions required for such reductions. The selective reduction of the pyridine (B92270) ring of the quinoline system is a common transformation, preserving the benzene (B151609) portion of the molecule.

Carbon-Nitrogen Bond Formation Reactions (e.g., Copper-catalyzed Amination)

Carbon-nitrogen bond formation is a cornerstone of synthetic organic chemistry, crucial for the synthesis of pharmaceuticals and other functional materials. Copper-catalyzed amination reactions have emerged as powerful tools for this purpose. Research has shown that copper(II) can effectively catalyze the direct C-H amidation of 8-amidoquinolines. researchgate.net This process often involves the 8-amido group acting as a directing group, facilitating the regioselective functionalization of the C5 position.

While the substrate in these studies is an 8-amidoquinoline rather than an 8-aminoquinoline (B160924), the underlying principle of chelation-assisted C-H activation is relevant. It is plausible that the amino group in this compound could be first converted to an amide, which could then direct copper-catalyzed C-H amination or other functionalizations at the C7 position. This strategy provides a pathway for constructing more complex quinoline derivatives by leveraging the inherent reactivity of the C8-substituent. rsc.org

Dehydrogenation and Oxidative Cyclization Mechanisms in Quinoline Formation

The synthesis of the quinoline core itself often involves dehydrogenation and oxidative cyclization reactions. These methods provide an atom-economical approach to constructing the heterocyclic ring system. A common strategy involves the reaction of 2-aminobenzyl alcohols with alcohols or ketones, catalyzed by transition metals like copper, cobalt, or manganese. researchgate.netnih.goveurekaselect.com

The general mechanism for these reactions can be summarized as follows:

Dehydrogenation/Oxidation: The catalyst first oxidizes the alcohol starting material to the corresponding aldehyde or ketone. researchgate.net

Condensation: The newly formed carbonyl compound undergoes a condensation reaction with the amino group of the 2-aminobenzyl alcohol to form an imine or enamine intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization.

Dehydrogenation/Aromatization: A final dehydrogenation step leads to the formation of the aromatic quinoline ring, with the catalyst being regenerated in the process. nih.goveurekaselect.com

These catalytic systems are often heterogeneous and can be recycled, offering a sustainable route to quinoline synthesis. researchgate.net The reaction proceeds through a tandem process of dehydrogenation and cyclization, avoiding the need for harsh oxidants and generating minimal waste. researchgate.net

Table 2: Catalytic Systems for Quinoline Synthesis via Dehydrogenative Cyclization

| Catalyst System | Reactants | Key Features |

| Magnetic CuNiFeO Nanocatalyst | 2-Aminobenzyl alcohol and alcohols | Heterogeneous, recyclable, environmentally friendly. researchgate.net |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Ligand-free, mild conditions, good to excellent yields. nih.gov |

| Co(II) and Cu(II) Porphyrins | Benzyl alcohol and acetophenone (B1666503) derivatives | Effective for dehydrogenative coupling. eurekaselect.com |

| Single-Atom Catalysts (Fe, Co, Ni, Cu) | Anilines and acetophenones | High efficiency and selectivity in oxidative cyclization. researchgate.net |

Regioselectivity in Functionalization Reactions of Fluoroquinolines

The functionalization of the quinoline ring in a regioselective manner is crucial for synthesizing specific isomers with desired properties. mdpi.comnih.gov In this compound, the existing substituents play a key role in directing further reactions. Transition metal-catalyzed C-H activation has become a primary strategy for achieving site-selective functionalization. mdpi.comnih.gov

The electronic properties of the quinoline ring make the C2, C4, and C8 positions particularly reactive. The C8-amino group can act as a directing group in various metal-catalyzed reactions, often favoring functionalization at the C7 position through the formation of a five-membered metallocycle intermediate. Similarly, the nitrogen atom of the quinoline ring can direct functionalization to the C2 position.

In the context of nucleophilic aromatic substitution, the regioselectivity is predetermined by the position of the leaving group, which is the fluorine at C4. mdpi.com For electrophilic aromatic substitution, the situation is more complex. The pyridine part of the quinoline ring is generally deactivated towards electrophilic attack. Therefore, substitution typically occurs on the benzene ring. The C8-amino group is a strong activating group and an ortho-, para-director. This would direct incoming electrophiles primarily to the C7 and C5 positions. The interplay between the directing effects of the C8-amino group and the deactivating effect of the pyridine ring determines the final regiochemical outcome.

Advanced Spectroscopic and Analytical Characterization Techniques for Fluoroquinolines

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups and elucidating the molecular structure of a compound. These techniques probe the vibrational motions of molecules, where each functional group possesses characteristic vibrational frequencies. nih.govnih.gov

Infrared (IR) spectroscopy is particularly useful for identifying the various functional groups present in 4-Fluoroquinolin-8-amine. The primary amine (-NH2) group is expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric vibrations. orgchemboulder.com An N-H bending vibration for the primary amine is also anticipated in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The aromatic quinoline (B57606) core gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.czlibretexts.org Carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ range. vscht.cz The C-N stretching vibration for an aromatic amine is generally strong and observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, the presence of the fluorine substituent introduces a C-F stretching vibration, which is typically a strong band found in the 1250-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The selection rules differ, meaning some vibrations that are weak in IR may be strong in Raman, and vice-versa. For quinoline derivatives, intense bands around 1383 cm⁻¹ (C-C stretching) and 783 cm⁻¹ (in-plane ring deformation) are characteristic in Raman spectra. researchgate.net

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| -NH₂ (Primary Amine) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| -NH₂ (Primary Amine) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Variable, Multiple Bands |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1100 | Strong |

Resonance Raman (RR) spectroscopy is a specialized technique that can provide significantly enhanced sensitivity and selectivity for characterizing chromophoric molecules like this compound. By choosing an excitation laser wavelength that matches an electronic absorption band of the molecule, the intensities of Raman bands associated with the electronic transition can be selectively enhanced by factors of 10² to 10⁶. mdpi.com This enhancement allows for the detection of the analyte at much lower concentrations than conventional Raman spectroscopy. For this compound, the vibrations of the quinoline ring system, which is responsible for its UV absorbance, would be preferentially enhanced, providing detailed structural information about the aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

For this compound, ¹H NMR spectroscopy would reveal the number and environment of all hydrogen atoms. The aromatic protons on the quinoline ring would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (coupling) providing information about their neighboring protons. The two protons of the primary amine group (-NH₂) would likely appear as a broader signal, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A unique signal is expected for each chemically distinct carbon atom. The carbon atoms of the quinoline ring would resonate in the aromatic region (approx. 110-160 ppm). The carbon atom directly bonded to the fluorine (C4) would exhibit a large one-bond coupling constant (¹JCF), resulting in a split signal, which is a definitive indicator of the fluorine's position.

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. biophysics.orgchemrxiv.org It provides a direct method to confirm the presence and electronic environment of the fluorine atom. nih.gov A single signal would be expected for this compound, and its chemical shift would be characteristic of an aryl fluoride. Furthermore, this fluorine signal would be split by coupling to nearby protons (e.g., H3 and H5), providing further structural confirmation. nih.gov

| Nucleus | Group | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H | Aromatic-H | ~7.0 - 8.5 | Complex splitting patterns (coupling between protons) |

| ¹H | Amine-H (-NH₂) | Variable, ~4.0 - 6.0 | Often a broad singlet, can exchange with D₂O |

| ¹³C | Aromatic-C | ~110 - 160 | 9 distinct signals expected |

| ¹³C | C4 (C-F) | ~150 - 165 | Large one-bond coupling with ¹⁹F (¹JCF) |

| ¹⁹F | Aryl-F | ~-110 to -130 | Signal split by coupling to adjacent protons (e.g., H3, H5) |

Mass Spectrometry and Elemental Analysis for Compound Identity and Purity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₉H₇FN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also support the proposed structure, showing characteristic losses of fragments such as HCN, F, or NH₂.

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages must align with the theoretically calculated values to confirm the compound's elemental composition and purity.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 66.66% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.72% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.28% |

| Total Molecular Weight | 162.17 g/mol |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinoline ring system in this compound contains π-electrons and is expected to exhibit strong absorption bands corresponding to π → π* transitions. The presence of the amino group (an auxochrome) can influence the position and intensity of these absorption maxima. This technique is useful for quantitative analysis and provides insights into the electronic structure of the conjugated system.

Many quinoline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits at a longer wavelength. This technique is highly sensitive and can provide information about the molecule's excited states. The fluorescence properties of 8-aminoquinoline (B160924) derivatives can be influenced by factors such as substitution and solvent polarity. nih.govmdpi.com Studying the fluorescence spectrum of this compound can offer valuable insights into its electronic behavior and potential applications as a fluorescent probe.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC, GC)

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. dntb.gov.uamdpi.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier (e.g., formic or trifluoroacetic acid) to ensure sharp peaks for the basic amine, would be suitable. researchgate.net Purity is determined by integrating the peak area of the compound relative to any impurities, typically using a UV detector set to a wavelength where the compound strongly absorbs.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. libretexts.orgchemistryhall.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a solvent system such as ethyl acetate/hexanes or dichloromethane (B109758)/methanol as the mobile phase. chemistryhall.com The compound spot can be visualized under UV light (254 nm) due to the UV-active quinoline ring. libretexts.orgoiv.int

Gas Chromatography (GC) can also be used for purity analysis, but it presents challenges for polar, active compounds like amines, which can interact with the column and lead to poor peak shape (tailing). vt.edulabrulez.com To analyze this compound by GC, a specialized, base-deactivated column or derivatization of the amine group would likely be required to achieve reliable and reproducible results. vt.edu

Thermogravimetric Analysis for Thermal Stability and Degradation Studies

Thermogravimetric analysis (TGA) is a cornerstone technique in the advanced spectroscopic and analytical characterization of fluoroquinolines, providing critical insights into their thermal stability and decomposition behavior. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. The resulting data, a thermogram, plots mass change as a function of temperature, revealing the temperatures at which the compound degrades and the extent of mass loss at each stage. This information is paramount for determining the upper temperature limits for the processing, storage, and application of fluoroquinoline derivatives, ensuring their integrity and stability.

The thermal stability of a quinoline derivative is intrinsically linked to its molecular structure. The quinoline core itself is a robust, aromatic heterocyclic system, which generally imparts significant thermal stability. However, the nature and position of substituents on the quinoline ring can markedly influence its degradation profile. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance the thermal stability of the quinoline system. Conversely, other functional groups may introduce points of thermal instability.

A typical TGA experiment would reveal the onset temperature of decomposition, which is the temperature at which significant mass loss begins. The thermogram may show one or more distinct steps, each corresponding to a specific degradation event. The percentage of mass lost at each step provides quantitative information about the fragments being lost. The final residual mass at the end of the analysis, if any, indicates the amount of non-volatile residue formed.

To illustrate the type of data obtained from a TGA experiment for a hypothetical fluoroquinoline derivative, the following interactive data table presents a plausible thermal degradation profile. It is important to note that this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

| Degradation Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Residual Mass (%) |

| 1 | 250 | 275 | 35 | 65 |

| 2 | 350 | 380 | 45 | 20 |

| 3 | 500 | 550 | 15 | 5 |

This is a hypothetical data table for illustrative purposes.

Detailed research findings on the thermal decomposition of various fluoroquinolone antibiotics, which are more complex molecules containing the quinoline core, often show multi-stage degradation patterns. These studies help in understanding the general thermal lability of different parts of the molecule. For instance, the decomposition often starts with the loss of side chains, followed by the fragmentation of the quinoline ring structure at higher temperatures.

Further analysis of the gaseous products evolved during the decomposition of this compound, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would provide a more complete picture of its degradation mechanism. This would allow for the identification of the specific molecular fragments lost at each decomposition stage, offering valuable information for understanding its thermal decomposition pathways and for the development of more stable fluoroquinoline-based materials.

Computational Chemistry and Theoretical Modeling of 4 Fluoroquinolin 8 Amine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate the kinetic and thermodynamic stability of compounds, provide insights into reaction mechanisms, and be used to analyze molecular interactions and electronic properties nih.gov. Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the prediction of electronic absorption spectra nih.gov.

DFT calculations are highly effective for predicting various spectroscopic properties. For molecules structurally similar to 4-Fluoroquinolin-8-amine, such as other quinoline (B57606) derivatives, DFT has been used to correlate theoretical and experimental data for infrared (IR), Raman, and NMR spectra nih.govresearchgate.net.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, DFT can predict the positions of peaks in IR and Raman spectra. For instance, in studies of 8-aminoquinoline-derived Schiff bases, DFT (at the B3LYP/6–311++G(d,p) level of theory) has been used to correlate calculated vibrational frequencies with experimental results, confirming structural features such as C=C, C-H, and phenolic C-O stretching modes nih.govresearchgate.net.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.

Electronic Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. For example, the absorption spectroscopic characteristics of biimidazole derivatives have been predicted using the TD-DFT approach, providing insights into the electronic transitions of the molecule nih.gov. While specific data for this compound is not available, this methodology would be directly applicable.

Table 1: Illustrative Example of DFT-Calculated Vibrational Frequencies for Related Aminoquinoline Structures

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Example) | Experimental Wavenumber (cm⁻¹) (Example) |

| C-Ophenolic stretching | 1258 - 1260 | 1215 - 1255 |

| C=C stretching | 1421 - 1580 | 1465 - 1469 |

| C-H stretching | 3055 - 3070 | 3058 - 3065 |

Note: Data is illustrative and based on studies of 8-aminoquinoline (B160924) derived Schiff bases nih.govresearchgate.net.

DFT is also used to calculate a variety of electronic properties and reactivity descriptors that help in understanding the chemical behavior of molecules. These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

FMO Analysis: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For related 8-aminoquinoline derivatives, the calculated ΔE has been used to infer potent biological function nih.govresearchgate.net.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting the global reactive nature of a molecule nih.gov.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. These maps have been used to elucidate the chemical potency of Schiff bases derived from 8-aminoquinoline nih.govresearchgate.net.

Table 2: Key Electronic and Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Dynamics Simulations and Protein Flexibility Considerations in Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time nih.gov. This technique is invaluable for understanding the dynamic nature of biological systems, particularly the interactions between a small molecule ligand like this compound and a protein target.

MD simulations can provide detailed information on how a ligand binds to a protein and the conformational changes that occur in both molecules upon binding. A key aspect of this is understanding protein flexibility. Proteins are not rigid structures; their domains, loops, and side chains are in constant motion. This flexibility can be crucial for ligand binding, as it may allow the protein to adopt a conformation that accommodates the ligand—a concept known as "induced fit." MD simulations illuminate these dynamic processes, which are often missed by static methods like molecular docking nih.gov. For example, simulations can reveal transient binding pockets or allosteric sites that are not apparent in a static crystal structure. Furthermore, MD is used to refine the results of docking studies and to calculate more accurate binding free energies.

Quantitative Structure-Activity Relationships (QSAR) and Homology Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities researchgate.netnih.gov. For a class of compounds like fluoroquinolones, QSAR models can be developed to predict the antibacterial activity of new, untested derivatives.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for a training set of molecules with known activities. A mathematical model is then generated using statistical methods like multilinear regression (MLR) or machine learning algorithms to correlate these descriptors with the observed activity researchgate.netnih.gov. The resulting QSAR equation can then be used to predict the activity of new compounds, such as this compound, guiding synthetic efforts toward more potent molecules. For fluoroquinolones, QSAR studies have identified that descriptors like atomic charges on specific atoms and the LUMO energy can be critical for antibacterial activity researchgate.net.

When the 3D structure of a target protein is not available experimentally, homology modeling can be used to build a theoretical model based on the known structure of a related homologous protein. This model can then be used in structure-based drug design approaches like molecular docking.

Table 3: Examples of Descriptors Used in QSAR Models for Fluoroquinolones

| Descriptor Type | Specific Descriptor Example | Relevance to Activity |

| Electronic | LUMO Energy | Relates to electron-accepting ability and interactions |

| Electronic | Atomic Charges (e.g., qC9, qO11) | Identifies key atoms involved in electrostatic interactions |

| Topological | Wiener Index | Describes molecular branching |

| Physicochemical | LogP | Relates to hydrophobicity and membrane permeability |

Note: Descriptors are based on general QSAR studies of fluoroquinolone derivatives researchgate.netnih.gov.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex researchgate.netresearchgate.net. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

For fluoroquinolone compounds, the primary bacterial targets are DNA gyrase and topoisomerase IV. Molecular docking studies are frequently performed to investigate how these molecules fit into the active sites of these enzymes nih.govresearchgate.net. The results of a docking simulation are typically a set of possible binding poses ranked by a scoring function, which estimates the binding affinity.

The primary outputs of molecular docking are the binding pose and the binding affinity (or score). The binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable complex and potentially a more potent compound researchgate.net.

Interaction analysis involves examining the predicted binding pose to identify the specific molecular interactions that stabilize the complex. These can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

Electrostatic Interactions: Attraction or repulsion between charged groups.

Docking studies on various fluoroquinolones have identified key amino acid residues within the active sites of human topoisomerase II and bacterial DNA gyrase that are involved in binding researchgate.netresearchgate.net. For example, residues like GLN773 and ASN770 in human topoisomerase IIα and various residues in E. coli DNA gyrase B have been shown to form hydrogen bonds with different fluoroquinolones researchgate.netresearchgate.net. Such analyses are critical for explaining the observed activity of known compounds and for designing new derivatives with improved binding characteristics.

Table 4: Illustrative Binding Affinities of Various Fluoroquinolones with Topoisomerase II (Human) from Docking Studies

| Fluoroquinolone Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Ciprofloxacin | Topoisomerase IIβ | -9.62 | ASP479 |

| Ofloxacin | Topoisomerase IIα | -11.66 | GLN773, ASN770 |

| Sparafloxacin | Topoisomerase IIβ | -11.43 | GLN778, ARG820 |

| Moxifloxacin | Topoisomerase IIβ | -9.95 | ARG503 |

Note: This data is illustrative and sourced from a molecular docking study on various fluoroquinolones with human topoisomerase II isoforms researchgate.net. It is provided to exemplify the type of data generated.

Identification of Key Binding Interactions and Active Sites

Computational modeling plays a pivotal role in elucidating the binding modes of this compound derivatives with their biological targets. Techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the identification of key amino acid residues or nucleic acid bases within the active site that are crucial for binding.

For fluoroquinolone derivatives, a primary target is often the bacterial DNA gyrase or topoisomerase IV. nih.govnih.govresearchgate.net Molecular docking studies can reveal critical interactions, such as:

Hydrogen Bonding: The nitrogen atoms in the quinoline ring and the 8-amino group, as well as the fluorine atom at the 4-position, can act as hydrogen bond acceptors or donors, forming strong interactions with polar residues in the active site.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.

Hydrophobic Interactions: Alkyl or other nonpolar substituents on the fluoroquinolone scaffold can form favorable hydrophobic interactions with nonpolar regions of the active site.

Metal Ion Coordination: The carbonyl and carboxyl groups often found in fluoroquinolones can chelate with metal ions, such as Mg²⁺, which are frequently present in the active sites of enzymes like DNA gyrase.

By analyzing these interactions, researchers can build a comprehensive model of the binding site and understand the structural requirements for potent inhibitory activity. This knowledge is then used to guide the design of new derivatives with improved binding affinity and selectivity.

Table 1: Potential Key Binding Interactions of this compound Scaffold

| Interaction Type | Potential Interacting Groups on this compound | Corresponding Residues/Moieties in Target Active Site |

| Hydrogen Bonding | 8-Amino group, Quinoline nitrogen, 4-Fluoro group | Serine, Threonine, Aspartate, Glutamate, DNA bases |

| π-π Stacking | Quinoline aromatic system | Tyrosine, Phenylalanine, Tryptophan, DNA bases |

| Hydrophobic Interactions | Substituted side chains | Leucine, Valine, Isoleucine, Alanine |

| Metal Coordination | (If present) Carboxyl and Keto groups at C3 and C4 | Divalent metal ions (e.g., Mg²⁺) |

In Silico Physicochemical and ADMET Property Prediction for Fluoroquinoline Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify and eliminate compounds with unfavorable characteristics. healthinformaticsjournal.comresearchgate.netnih.gov

Various computational models and software are available to predict a wide range of physicochemical and ADMET properties for derivatives of this compound. nih.gov These predictions are based on the chemical structure of the molecule and can include:

Physicochemical Properties:

LogP/LogD: Predicts the lipophilicity of a compound, which influences its absorption and distribution.

Solubility: Estimates the aqueous solubility, a key factor for oral bioavailability.

pKa: Predicts the ionization state of the molecule at physiological pH, affecting its interaction with targets and membranes.

Molecular Weight and Polar Surface Area (PSA): These parameters are often used in drug-likeness rules, such as Lipinski's Rule of Five.

ADMET Properties:

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability.

Hepatotoxicity: Assesses the risk of liver damage.

Carcinogenicity and Mutagenicity: Predicts the potential to cause cancer or genetic mutations.

These in silico predictions allow for the early prioritization of compounds with desirable ADMET profiles, reducing the time and cost associated with experimental testing.

Table 2: Example of In Silico ADMET Property Predictions for a Hypothetical this compound Derivative

| Property | Predicted Value/Classification | Implication for Drug Development |

| Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

| Hepatotoxicity | Low risk | Favorable safety profile regarding liver function. |

Computational Ligand and Drug Design Methodologies

Computational methodologies are central to the rational design of novel and optimized ligands based on the this compound scaffold. These approaches can be broadly categorized into de novo design, scaffold hopping, and structure-based or ligand-based design.

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often without starting from a known active compound. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. For the 4-fluoroquinoline scaffold, de novo design could be employed to:

Explore Novel Substitutions: Generate new functional groups at various positions of the quinoline ring to enhance binding affinity or improve ADMET properties.

Design Novel Linkers: If the fluoroquinoline core is part of a larger molecule, these methods can design novel linkers to connect it to other pharmacophoric fragments.

Create Entirely New Scaffolds: While maintaining key pharmacophoric features of this compound, de novo design can generate entirely new core structures that mimic its binding mode.

Scaffold hopping is a computational technique used to identify isofunctional molecules with different core structures. nih.govnih.govrsc.org This approach is particularly useful for lead optimization to:

Improve Properties: Replace the 4-fluoroquinoline core with a different scaffold that retains the desired biological activity but has improved physicochemical or ADMET properties.

Explore New Chemical Space: Discover novel chemotypes that may have different intellectual property landscapes.

Overcome Synthetic Challenges: Find alternative scaffolds that are easier to synthesize.

Computational methods for scaffold hopping can involve searching databases of known scaffolds or using generative models to create new ones that maintain the spatial arrangement of key interacting groups. researchgate.net

The design of novel fluoroquinolone derivatives often relies on two main computational drug design principles: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), SBDD can be a powerful approach. mdpi.comnih.govnih.gov For this compound derivatives, SBDD involves:

Docking and Scoring: Predicting the binding mode and affinity of designed compounds to the target's active site.

Virtual Screening: Screening large libraries of virtual compounds to identify those that are likely to bind to the target.

Fragment-Based Drug Design: Growing or linking small molecular fragments within the active site to create a potent ligand.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods can be employed. pusan.ac.krresearchgate.netmdpi.com These approaches utilize the information from a set of known active and inactive molecules to build a model that can predict the activity of new compounds. For the 4-fluoroquinoline class, LBDD techniques include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. This model can then be used to screen for new molecules that match the pharmacophore. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of newly designed molecules.

These computational strategies provide a rational framework for the design and optimization of this compound derivatives, ultimately aiming to develop more effective and safer therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-Fluoroquinolin-8-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, NaBH(OAc)₃-mediated reduction of intermediates followed by column chromatography (10% MeOH in DCM) yields this compound derivatives. Optimization parameters include:

- Amine selection : Secondary amines (e.g., diethylamine, piperidine) improve steric accessibility, enhancing yields up to 42% .

- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts.

Table 1 : Synthetic Yields with Different Amines

| Amine Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Diethylamine | 24 | >95% |

| Piperidine | 32 | >95% |

| Morpholine | 42 | >95% |

| Data adapted from synthesis protocols in . |

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic fluorines deshield adjacent protons) and confirms amine functionality.

- X-ray Crystallography : Resolves conformational preferences, such as planarity of the quinoline ring and fluorine-amine spatial relationships .

- HRMS : Validates molecular weight and fragmentation patterns.

Cross-validation between NMR and crystallography is critical to address discrepancies in stereochemical assignments .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as a scaffold for fluorescent probes (e.g., 8-amidoquinoline derivatives) due to its rigid aromatic structure and fluorine-enhanced electron-withdrawing properties. Key applications:

- Metal Ion Sensing : The amine group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), enabling detection via fluorescence quenching .

- Drug Design : Modifications at the 4- and 8-positions enhance pharmacokinetic properties, such as blood-brain barrier permeability .

Advanced Research Questions

Q. How do transition metal complexes of this compound derivatives influence their stability and reactivity?

- Methodological Answer : Coordination with metals (e.g., Pd, Pt) occurs via the amine and adjacent heteroatoms (e.g., fluorine). Factors affecting stability:

- Ligand Design : Introducing phosphine donors increases complex stability by forming chelate rings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during complexation.

Table 2 : Stability Constants of Metal Complexes

| Metal Ion | Log Stability Constant (K) |

|---|---|

| Cu²⁺ | 8.2 ± 0.3 |

| Fe³⁺ | 9.1 ± 0.2 |

| Derived from crystallographic and titration data in . |

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer :

- Statistical Validation : Apply Bland-Altman analysis to quantify bias between NMR-derived bond lengths and X-ray measurements.

- Dynamic Effects : Use DFT calculations to model temperature-dependent conformational changes (e.g., amine rotation) that NMR may average .

- Multi-Technique Workflow : Combine solid-state (X-ray) and solution-state (NMR, UV-Vis) data to reconcile discrepancies .

Q. What computational strategies predict the regioselectivity of nucleophilic substitution reactions in this compound?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-4 positions) .

- Solvent Modeling : COSMO-RS simulations predict solvent effects on transition-state energies.

Key Insight : Fluorine at C-4 directs nucleophiles to C-8 due to inductive effects, validated by experimental vs. computed ΔG‡ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.